

2-Bromo-5-(trifluoromethyl)thiophene CAS number 143469-22-1

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiophene
Cat. No.:	B156589

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An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)thiophene** (CAS: 143469-22-1)

Introduction: A Privileged Scaffold in Modern Chemistry

2-Bromo-5-(trifluoromethyl)thiophene is a heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its structure marries the electronically rich and versatile thiophene ring with two key functional groups that impart unique and highly desirable properties. The thiophene core is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while offering distinct electronic and metabolic profiles.^[3]

The strategic placement of a bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.^[1] Concurrently, the trifluoromethyl (CF₃) group at the 5-position exerts a powerful influence on the molecule's physicochemical properties. As a strong electron-withdrawing group, it significantly modulates the electronic nature of the thiophene ring, impacting reactivity and potential biological interactions.^[1] Furthermore, the CF₃ group is a prized motif in drug design, often enhancing metabolic stability, membrane permeability, and receptor binding affinity.^[2] This guide provides an in-depth examination of this compound's properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of **2-Bromo-5-(trifluoromethyl)thiophene** are summarized below.

Property	Value	Source(s)
CAS Number	143469-22-1	[4][5][6]
Molecular Formula	C ₅ H ₂ BrF ₃ S	[1][4][5]
Molecular Weight	231.03 g/mol	[1][4][5]
Physical Form	Solid or Liquid	[1]
Purity	Typically ≥95%	[2][7]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]	[6]
SMILES	FC(F)(F)c1cc(Br)sc1	[1][4][6]
InChI Key	YEOCVAKZWADJPV- UHFFFAOYSA-N	

Safety & Handling

As a halogenated and fluorinated organic compound, **2-Bromo-5-(trifluoromethyl)thiophene** requires careful handling in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]

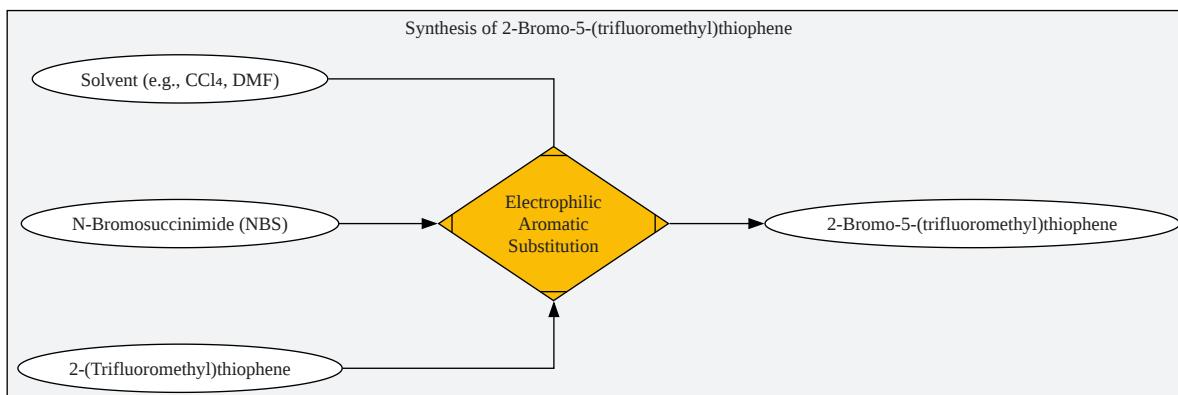
- Signal Word: Danger
- GHS Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark)
- Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis & Spectroscopic Characterization

While multiple commercial suppliers offer this reagent, understanding its synthesis provides context for potential impurities and reaction planning. A common and logical synthetic route involves the regioselective bromination of the precursor, 2-(trifluoromethyl)thiophene.

Proposed Synthesis Workflow



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Caption: Proposed synthesis via electrophilic bromination.

Causality of Experimental Choice: The trifluoromethyl group is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, in the electron-rich thiophene

ring system, the directing effect is often governed by the sulfur atom, which strongly favors substitution at the adjacent α -positions (C2 and C5). Since the C2 position is already occupied by the CF_3 group, the incoming electrophile (Br^+) is directed to the other α -position, C5. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination as it provides a low concentration of Br_2 *in situ*, minimizing side reactions like polybromination that can occur with elemental bromine.[\[10\]](#)

Spectroscopic Data

While a dedicated spectrum for this specific compound is not readily available in the public search results, its ^1H NMR spectrum can be predicted based on analogous structures like 2-bromothiophene and 2-bromo-5-chlorothiophene.[\[11\]](#)[\[12\]](#) The spectrum would be expected to show two doublets in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the two coupled protons on the thiophene ring. The coupling constant (J -value) would be characteristic of a 3,4-coupling in a thiophene ring.

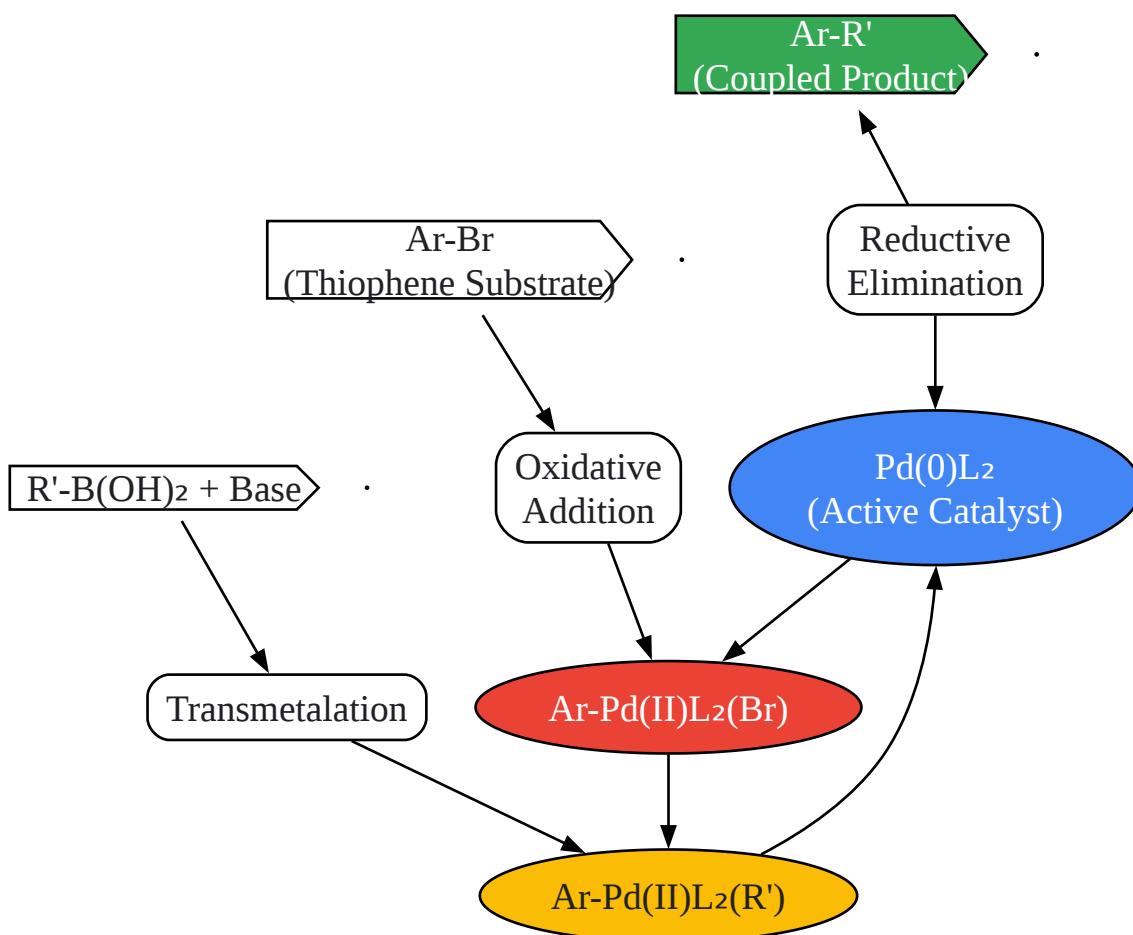
Chemical Reactivity & Synthetic Applications

The utility of **2-Bromo-5-(trifluoromethyl)thiophene** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a prime site for oxidative addition to a $\text{Pd}(0)$ catalyst, initiating catalytic cycles that form new bonds critical to drug discovery and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds due to the operational simplicity, high functional group tolerance, and the low toxicity of the boronic acid byproducts.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of ligand is critical; electron-rich, bulky phosphine ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K_3PO_4 , K_2CO_3) is essential for activating the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[\[14\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol (General):

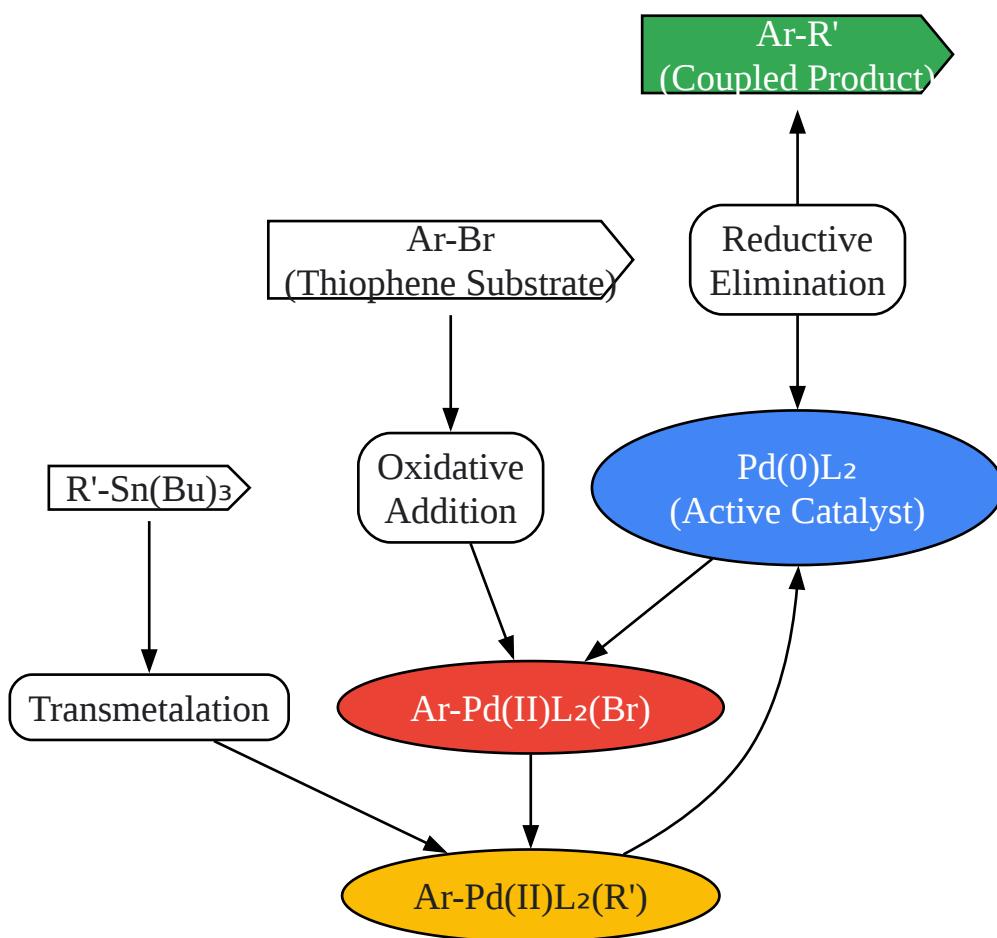
- Inert Atmosphere: To a flame-dried Schlenk flask, add **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K_3PO_4 or K_2CO_3 (2.0-3.0 eq).
- Catalyst & Ligand: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) to the flask.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).[\[10\]](#)

- Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[10]
- Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 .
- Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling: Alternative C-C Bond Formation

The Stille coupling utilizes an organostannane (organotin) reagent as the coupling partner.[16] A key advantage is the stability and inertness of organostannanes to many reaction conditions, although the toxicity of tin compounds is a significant drawback that necessitates careful handling and purification.[16][17]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling.[17] Additives such as $\text{Cu}(\text{I})$ salts or fluoride ions can accelerate the transmetalation step, which is often the rate-determining step in the cycle.[16][18]



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Experimental Protocol (General):

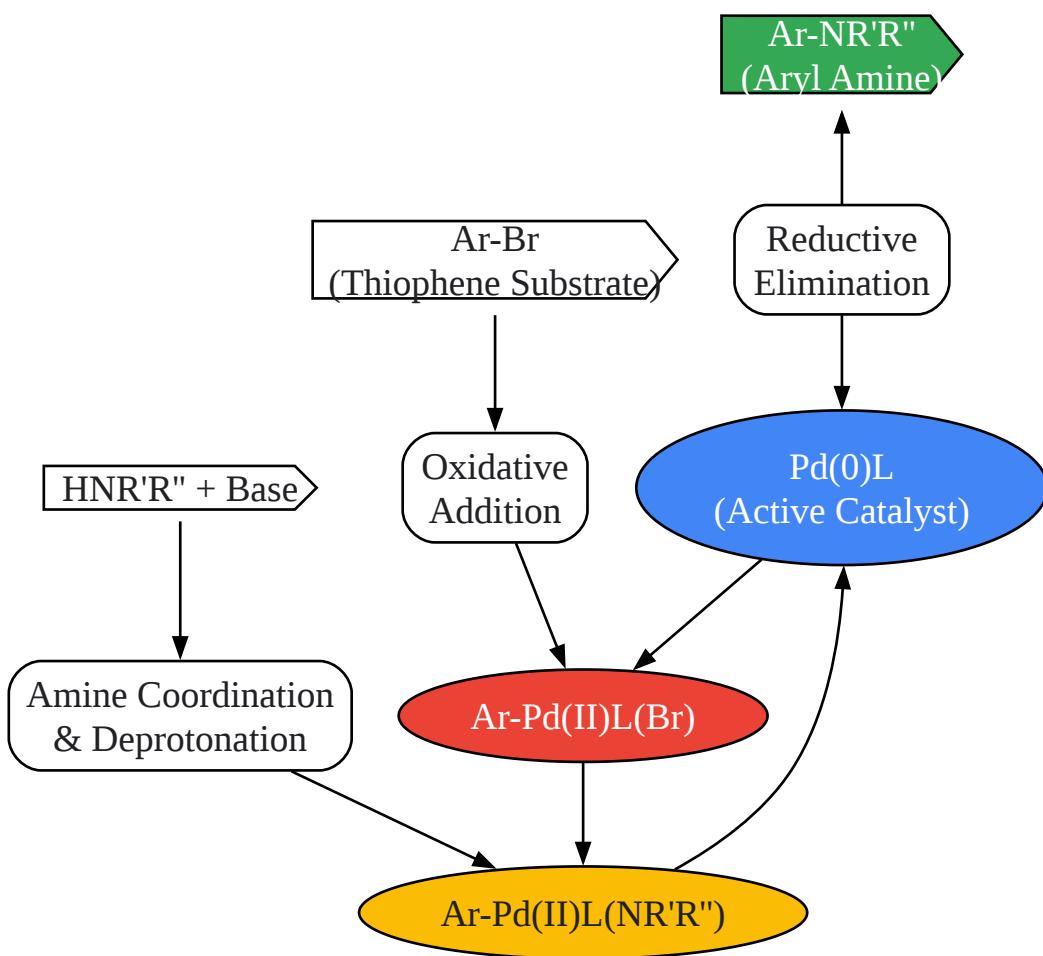
- **Inert Atmosphere:** In a flame-dried flask under an inert atmosphere, dissolve **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in a degassed anhydrous solvent such as toluene or DMF.[18][19]
- **Catalyst Addition:** Add the palladium catalyst, typically $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%).[19]
- **Additives (Optional):** If required, add a co-catalyst like CuI .
- **Reaction:** Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

- Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF), which precipitates insoluble tin fluorides that can be filtered off.[19]
- Purification: Further wash the organic layer with water and brine, dry it, and concentrate. Purify the residue via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[20][21] This reaction couples aryl halides with primary or secondary amines, overcoming the limitations of older, harsher methods.[20][22]

Mechanistic Rationale: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial C-N reductive elimination step from the palladium-amido complex.[23][24] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center. [23]



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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General):

- **Inert Atmosphere:** To an oven-dried vial or flask, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu , 1.4 eq).
- **Reagent Addition:** Add **2-Bromo-5-(trifluoromethyl)thiophene** (1.0 eq) and the amine coupling partner (1.2 eq).
- **Solvent Addition:** Seal the vessel and add a degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.

- Reaction: Place the reaction in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (monitor by LC-MS or GC-MS).
- Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate.
- Purification: Purify the resulting residue by flash column chromatography to isolate the desired aryl amine product.

Conclusion

2-Bromo-5-(trifluoromethyl)thiophene is a powerful and versatile building block for modern organic synthesis. Its value is derived from the synergistic combination of a reactive bromine handle, a stabilizing thiophene core, and the influential trifluoromethyl group. A comprehensive understanding of its properties, safe handling procedures, and reactivity in cornerstone reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings empowers researchers to strategically incorporate this reagent into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this important chemical intermediate.

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